molecular formula C20H21ClN2O2 B6135640 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide

Cat. No. B6135640
M. Wt: 356.8 g/mol
InChI Key: ATXULLPNKAIVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound is also known as CEP-26401 and has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function in diseases such as Alzheimer's and Parkinson's.
Biochemical and physiological effects:
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to inhibit the activity of AChE, which can improve cognitive function. However, one limitation is the lack of understanding of its mechanism of action, which can hinder further research.

Future Directions

There are several future directions for research on N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to study its mechanism of action in more detail to better understand its effects on cognitive function and pain and inflammation. Additionally, further research could be done to optimize the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide involves the reaction of 2-chlorobenzylamine with 2-methylphenylacetic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide has been extensively studied in the field of medicinal chemistry. It has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-14-6-2-3-7-15(14)10-19(24)22-17-11-20(25)23(13-17)12-16-8-4-5-9-18(16)21/h2-9,17H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXULLPNKAIVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide

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